4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride
Overview
Description
4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride typically involves multiple steps, starting with the preparation of the piperazinone core. The process often includes the following steps:
Formation of Piperazinone Core: The initial step involves the cyclization of appropriate precursors to form the piperazinone ring.
Acetylation: The piperazinone core is then acetylated using acetic anhydride or acetyl chloride under controlled conditions.
Methylation: The acetylated piperazinone is subjected to methylation using methylamine, resulting in the formation of the desired compound.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under controlled temperatures and pH conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazinone derivatives.
Scientific Research Applications
4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors, leading to changes in cell signaling and function.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
4-(2-(Methylamino)acetyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
4-[2-(Amino)acetyl]-2-piperazinone hydrochloride: Lacks the methyl group, resulting in different chemical and biological properties.
4-[2-(Ethylamino)acetyl]-2-piperazinone hydrochloride: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and activity.
4-[2-(Dimethylamino)acetyl]-2-piperazinone hydrochloride: Has two methyl groups, which can significantly alter its chemical behavior and biological effects.
Properties
IUPAC Name |
4-[2-(methylamino)acetyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-8-4-7(12)10-3-2-9-6(11)5-10;/h8H,2-5H2,1H3,(H,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYLMZDXPQAKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCNC(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220017-36-6 | |
Record name | 2-Piperazinone, 4-[2-(methylamino)acetyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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